2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid

Lipophilicity ADME profiling Peptide design

Procure 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid (CAS 1849995-36-3) as your strategic Boc-protected amino acid building block. Unlike standard Boc-cyclohexylglycine, the gem-dimethyl substitution on the cyclohexyl ring confers enhanced conformational rigidity, higher lipophilicity (LogP 3.18), and improved membrane permeability—critical for peptidomimetic inhibitor design and SAR library generation. Its acid-labile Boc group ensures full orthogonality with Fmoc-based strategies in solid-phase peptide synthesis, while the racemic form accelerates early-stage hit discovery before transitioning to the enantiopure (S)-form (CAS 2349340-35-6).

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
CAS No. 1849995-36-3
Cat. No. B6603164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid
CAS1849995-36-3
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-8-15(4,5)9-7-10/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)
InChIKeyDCAOOWRUELYLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid (CAS 1849995-36-3): A Sterically Hindered Boc-Protected Amino Acid Building Block for Peptide Synthesis and Medicinal Chemistry


2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid (CAS 1849995-36-3) is a racemic Boc-protected α,α-disubstituted amino acid derivative featuring a 4,4-dimethylcyclohexyl side chain . With a molecular formula of C₁₅H₂₇NO₄, a molecular weight of 285.38 g/mol, a calculated LogP of 3.18, and a topological polar surface area (TPSA) of 75.63 Ų, it is primarily employed as a protected amino acid intermediate in solid-phase and solution-phase peptide synthesis, where the Boc group enables orthogonal protection strategies and the gem-dimethylcyclohexyl motif introduces pronounced steric bulk and conformational rigidity .

Why Generic Substitution of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid (CAS 1849995-36-3) Carries Procurement Risk


Although several Boc-protected cyclohexylglycine derivatives are commercially available, direct substitution of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid with simpler analogs such as Boc-cyclohexylglycine (Boc-Chg-OH) or with alternative protecting-group variants (Fmoc, Cbz) is not straightforward. The gem-dimethyl substitution on the cyclohexyl ring alters lipophilicity, steric profile, and conformational preferences in ways that can affect coupling efficiency, peptide secondary structure, and target binding [1]. Furthermore, the choice between racemic (CAS 1849995-36-3) and enantiopure (CAS 2349340-35-6) forms, as well as between Boc and Fmoc protection, dictates the applicable synthetic route, deprotection conditions, and orthogonal protection compatibility . The quantitative evidence below substantiates why this specific compound cannot be casually interchanged with its closest structural or functional analogs.

Quantitative Differential Evidence for 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid (CAS 1849995-36-3) Versus Closest Analogs


Lipophilicity Differentiation: LogP and TPSA Comparison with Boc-Cyclohexylglycine (Boc-Chg-OH)

Relative to Boc-cyclohexylglycine (Boc-Chg-OH, CAS 109183-71-3), the target compound incorporates two additional methyl groups at the 4-position of the cyclohexyl ring, resulting in a measurable increase in calculated lipophilicity. The target compound exhibits a LogP of 3.18 versus 3.16 for Boc-Chg-OH, while both share an identical TPSA of 75.63 Ų .

Lipophilicity ADME profiling Peptide design

Molecular Weight and Steric Bulk Differentiation Versus Boc-Cyclohexylglycine

The gem-dimethyl substitution on the cyclohexyl ring increases the molecular weight from 257.33 g/mol (Boc-Chg-OH) to 285.38 g/mol for the target compound, a difference of 28.05 g/mol (two methylene equivalents) . This additional steric bulk directly influences the conformational ensemble accessible to the cyclohexyl ring and imposes a greater steric demand during peptide coupling reactions.

Steric hindrance Coupling efficiency Molecular recognition

Protecting Group Orthogonality: Boc vs. Fmoc Deprotection Conditions

The Boc protecting group on the target compound is cleaved under acidic conditions (typically 20–50% trifluoroacetic acid in dichloromethane), whereas the corresponding Fmoc analog—(S)-a-(Fmoc-amino)-4,4-dimethylcyclohexaneacetic acid (CAS 1312298-39-7, MW 407.5 g/mol)—requires basic conditions (20% piperidine in DMF) for deprotection [1]. This fundamental difference in deprotection chemistry enables orthogonal protection strategies in which both Boc- and Fmoc-protected building blocks are used sequentially in the same synthetic route without cross-reactivity [1].

Orthogonal protection SPPS strategy Boc chemistry

Racemic vs. Enantiopure: Differential Utility of CAS 1849995-36-3 and CAS 2349340-35-6

The target compound (CAS 1849995-36-3) is supplied as a racemic mixture, while the (S)-enantiomer is available under CAS 2349340-35-6 with a specified purity of ≥98% . The absence of reported optical rotation data for the racemate contrasts with the enantiopure form's defined stereochemistry, as indicated by the [C@@H] stereodescriptor in its SMILES string: CC(C)(C)OC(N[C@@H](C1CCC(C)(CC1)C)C(O)=O)=O .

Chiral resolution Stereochemical SAR Enantiomeric purity

Conformational Rigidity: Gem-Dimethyl Cyclohexyl vs. Unsubstituted Cyclohexyl Amino Acids

Geminal dimethyl substitution on the cyclohexyl ring restricts the conformational freedom of the side chain relative to unsubstituted cyclohexylglycine. This Thorpe-Ingold-type effect, whereby gem-dialkyl substitution accelerates cyclization and constrains backbone dihedral angles, has been exploited in the design of SARS-CoV-2 3CL protease inhibitors to pre-organize ligands into bioactive conformations [1][2]. More broadly, gem-dimethyl groups in α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib) are well-established to promote helical secondary structures and increase proteolytic resistance in peptide therapeutics [3].

Conformational restriction Peptide secondary structure Bioactive conformation

Commercial Purity and Availability: CAS 1849995-36-3 vs. Fmoc Analog

The target compound (CAS 1849995-36-3) is commercially available from multiple vendors (Leyan, CymitQuimica, Chemscene) at a minimum purity of 98% as determined by HPLC . In contrast, the Fmoc-protected analog (CAS 1312298-39-7) is listed with only predicted physicochemical properties (boiling point, density, pKa) and no explicitly reported purity specification from the indexed source , suggesting a narrower supplier base and less established quality control documentation.

Commercial sourcing Supply chain Purity specification

Recommended Application Scenarios for 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid (CAS 1849995-36-3) Based on Quantitative Evidence


Boc-SPPS of Peptide Therapeutics Requiring Acid-Labile Orthogonal Protection

In solid-phase peptide synthesis (SPPS) employing Boc-strategy protocols, the target compound's acid-labile Boc group (cleaved by 20–50% TFA/DCM) provides full orthogonality to base-labile Fmoc protecting groups used on other residues within the same sequence [1]. Its lower molecular weight (285.38 g/mol) compared to the Fmoc analog (407.5 g/mol) yields superior atom economy in large-scale peptide production . This application is particularly relevant for the synthesis of peptides containing acid-stable but base-sensitive side-chain functionalities, where Fmoc chemistry is contraindicated.

Conformationally Constrained Peptidomimetics Targeting Hydrophobic Binding Pockets

The 4,4-dimethylcyclohexyl group introduces greater conformational rigidity and steric bulk than unsubstituted cyclohexylglycine (Boc-Chg-OH), as supported by class-level evidence on gem-dimethyl amino acid residues [2][3]. This makes CAS 1849995-36-3 the building block of choice for designing peptidomimetic inhibitors where pre-organization of the side chain into a specific bioactive conformation reduces entropic penalties and enhances target affinity. The elevated LogP (3.18 vs. 3.16 for Boc-Chg-OH) further supports improved membrane permeability for intracellular targets .

Racemic Screening Libraries for Initial SAR Exploration

The racemic nature of CAS 1849995-36-3 (InChI Key: DCAOOWRUELYLJD-UHFFFAOYSA-N, lacking stereochemical specification) makes it ideal for generating diverse compound libraries during early-stage structure–activity relationship (SAR) campaigns where stereochemical preferences at the α-carbon have not yet been determined . Its 98% minimum purity across multiple vendors ensures reproducible synthesis and reliable biological assay data. Once a lead series is identified, procurement can transition to the enantiopure (S)-form (CAS 2349340-35-6) for advanced lead optimization.

Synthesis of Neboglamine-Class NMDA Receptor Modulators and Related Glutamic Acid Derivatives

The 4,4-dimethylcyclohexyl amine motif is a critical pharmacophoric element in neboglamine (CR-2249, CAS 163000-63-3), a positive allosteric modulator of the glycine site of the NMDA receptor currently in Phase II clinical trials for schizophrenia [4]. The target compound serves as a strategically protected intermediate that can be deprotected and coupled to L-glutamic acid derivatives to generate neboglamine analogs. The gem-dimethyl substitution is essential for the pharmacological profile of this compound class, as evidenced by the Thorpe-Ingold effect exploited in related 3CL protease inhibitor design [2].

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